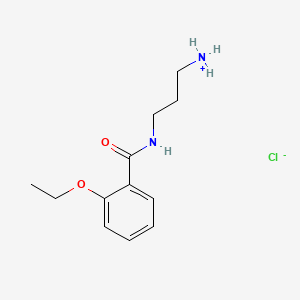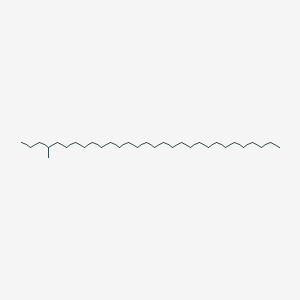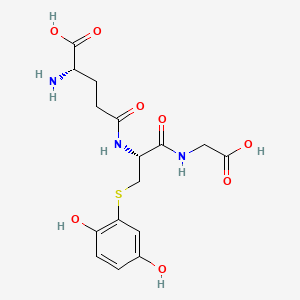
2-(S-Glutathionyl)hydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(S-Glutathionyl)hydroquinone is a compound formed through the conjugation of hydroquinone with glutathione. This conjugation is facilitated by the enzyme glutathione S-transferase. The compound is significant in various biological processes, particularly in detoxification pathways where it helps in neutralizing harmful quinones and protecting cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S-Glutathionyl)hydroquinone typically involves the reaction of hydroquinone with glutathione. This reaction can occur spontaneously or be catalyzed by enzymes such as S-glutathionyl-hydroquinone reductases. The reaction conditions often include a suitable buffer system to maintain pH and temperature conducive to the enzyme activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary occurrence in biological systems rather than industrial applications. the enzymatic synthesis approach can be scaled up using bioreactors where conditions such as pH, temperature, and substrate concentrations are tightly controlled to optimize yield.
Chemical Reactions Analysis
Types of Reactions: 2-(S-Glutathionyl)hydroquinone undergoes several types of chemical reactions, including:
Reduction: It can be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases.
Oxidation: It can undergo oxidation to form quinones.
Substitution: The glutathione moiety can be substituted by other nucleophiles under certain conditions.
Common Reagents and Conditions:
Reduction: Common reagents include glutathione and S-glutathionyl-hydroquinone reductases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products:
Reduction: Hydroquinone.
Oxidation: Quinones.
Substitution: Various substituted hydroquinones depending on the nucleophile used.
Scientific Research Applications
2-(S-Glutathionyl)hydroquinone has several scientific research applications:
Chemistry: It is used to study redox reactions and the role of glutathione in detoxification pathways.
Biology: It helps in understanding cellular defense mechanisms against oxidative stress.
Medicine: Research into its role in detoxifying harmful compounds and potential therapeutic applications in diseases caused by oxidative stress.
Industry: Limited industrial applications, primarily used in research settings to study biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(S-Glutathionyl)hydroquinone involves its role in detoxification pathways. The compound is formed when glutathione conjugates with hydroquinone, neutralizing its toxic effects. This reaction is catalyzed by glutathione S-transferase. The resulting compound can then be reduced back to hydroquinone by S-glutathionyl-hydroquinone reductases, completing a detoxification cycle . The molecular targets include various quinones and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and detoxification.
Comparison with Similar Compounds
S-Glutathionyl-(chloro)hydroquinone: Similar in structure but contains a chlorine atom.
Glutathione conjugates of other hydroquinones: These include compounds where hydroquinone is substituted with different groups.
Uniqueness: 2-(S-Glutathionyl)hydroquinone is unique due to its specific formation through the conjugation of hydroquinone with glutathione, facilitated by glutathione S-transferase. This specific conjugation plays a crucial role in detoxification pathways, making it a significant compound in biological systems .
Properties
CAS No. |
76726-99-3 |
|---|---|
Molecular Formula |
C16H21N3O8S |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dihydroxyphenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21N3O8S/c17-9(16(26)27)2-4-13(22)19-10(15(25)18-6-14(23)24)7-28-12-5-8(20)1-3-11(12)21/h1,3,5,9-10,20-21H,2,4,6-7,17H2,(H,18,25)(H,19,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 |
InChI Key |
PBSYQNUIZQXWAE-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


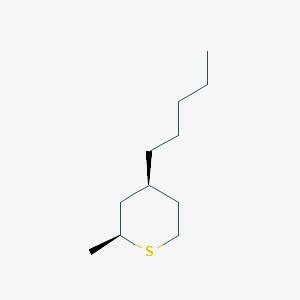
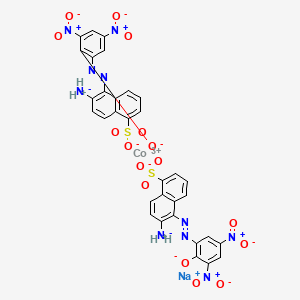
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
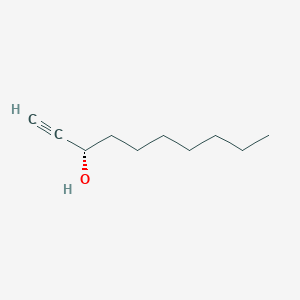
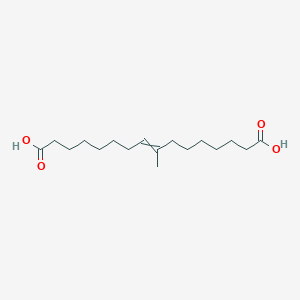
![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)
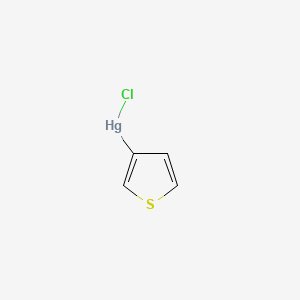
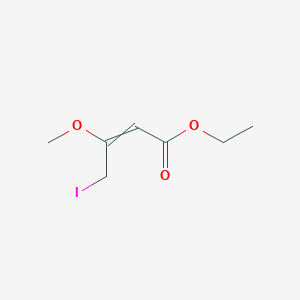

![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)


